6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic organic compound characterized by its triazolo-pyrazine core structure[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has shown that derivatives of this compound exhibit biological activity, such as antibacterial and antifungal properties[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. These properties make it a candidate for the development of new therapeutic agents.
Medicine: . Studies have indicated that certain derivatives exhibit anti-tumor activity against different cancer cell lines.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of antibacterial activity, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but may differ in the substitution pattern on the triazolo ring.
Indole derivatives: While structurally different, indole derivatives also exhibit biological activity and can be used in similar applications.
Uniqueness: 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-3-2-11-5(6(12)8-3)4(7(13)14)9-10-11/h2H,1H3,(H,8,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSZJSZLNINLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)O)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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